molecular formula C17H13ClN4O3S B11639459 Methyl 4-((2-(5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate CAS No. 302918-70-3

Methyl 4-((2-(5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate

Cat. No.: B11639459
CAS No.: 302918-70-3
M. Wt: 388.8 g/mol
InChI Key: MLOGTTODJOWWOO-DJKKODMXSA-N
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Description

Methyl 4-((2-(5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate is a hydrazone-functionalized pyrazole derivative featuring a chlorothiophene substituent. Its structure combines a benzoate ester, a pyrazole core, and a hydrazone linker, which are common motifs in bioactive molecules. The 5-chlorothiophen-2-yl group introduces steric and electronic effects that may influence solubility, binding affinity, and metabolic stability. Hydrazones are widely used in drug design due to their versatility in hydrogen bonding and coordination chemistry, making this compound a candidate for therapeutic or agrochemical applications .

Properties

CAS No.

302918-70-3

Molecular Formula

C17H13ClN4O3S

Molecular Weight

388.8 g/mol

IUPAC Name

methyl 4-[(E)-[[5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbonyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C17H13ClN4O3S/c1-25-17(24)11-4-2-10(3-5-11)9-19-22-16(23)13-8-12(20-21-13)14-6-7-15(18)26-14/h2-9H,1H3,(H,20,21)(H,22,23)/b19-9+

InChI Key

MLOGTTODJOWWOO-DJKKODMXSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a chlorothiophene derivative.

    Formation of the benzoate ester: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorothiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles like alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Methyl 4-((2-(5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene and pyrazole derivatives have shown efficacy.

    Industry: Used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate involves its interaction with specific molecular targets. The pyrazole and thiophene rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are a subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Reported Bioactivity/Properties Reference
Methyl 4-((2-(5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate (Target) Pyrazole-hydrazone 5-chlorothiophen-2-yl Not explicitly reported; inferred antimicrobial potential from analogs
Methyl 4-((2-(5-(4-butoxyphenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate Pyrazole-hydrazone 4-butoxyphenyl Enhanced lipophilicity due to butoxy group
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate Pyrazole-acyloxy 4-chlorobenzoyl, 4-chlorophenyl Antibacterial activity
Compounds C1–C7 (e.g., C3: Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) Quinoline-piperazine Halogenated aryl (Cl, Br, F) Variable bioactivity based on halogen electronegativity
Key Observations:
  • Chlorothiophene vs. Halogenated Aryl Groups : The target compound’s 5-chlorothiophene substituent may enhance π-π stacking and electron-withdrawing effects compared to simpler chlorophenyl groups in C3 or the 4-chlorobenzoyl derivative . Thiophene rings also contribute to improved metabolic stability over benzene analogs.
  • Hydrazone Linker vs.
  • Butoxy vs.
Comparison with Other Routes:
  • Halogenated Quinoline-Piperazine Derivatives (C1–C7): Synthesized via nucleophilic substitution on piperazine, requiring stringent control of stoichiometry and temperature .
  • 5-Amino-pyrazole Derivatives (): Utilize triethylamine as a base in acetone, contrasting with the Na₂S₂O₅-mediated conditions for hydrazones .

Spectral and Crystallographic Data

  • 1H NMR/HRMS : While direct data for the target compound is unavailable, analogs in show distinct aromatic proton shifts (δ 7.2–8.5 ppm) and molecular ion peaks ([M+H]+) in HRMS, which could guide characterization .
  • X-ray Diffraction: The chlorobenzoyl-pyrazole derivative in crystallizes in a monoclinic system (space group P2₁/c), suggesting similar packing interactions for the target compound’s chlorothiophene group .

Research Implications and Limitations

  • Therapeutic Potential: The structural similarity to antimicrobial pyrazole-acyloxy derivatives () and halogenated quinolines () supports further evaluation of the target compound’s bioactivity .
  • Limitations : Absence of explicit bioactivity or crystallographic data for the target compound necessitates empirical validation.

Biological Activity

Methyl 4-((2-(5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate is a complex compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, focusing on cytotoxicity, antibacterial properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a methyl ester linked to a hydrazone derivative of a chlorothiophene-substituted pyrazole. The synthesis typically involves multi-step reactions starting from 5-chlorothiophen-2-yl derivatives and hydrazone formation, which is crucial for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. A notable investigation reported that certain pyrazole derivatives exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one demonstrated promising cytotoxicity in assays against both cancerous and normal cells, indicating their selective action against tumor cells while sparing healthy tissues .

2. Antibacterial Properties

Pyrazole derivatives have also shown notable antibacterial activities. In vitro studies have indicated that several synthesized pyrazoles possess good antibacterial properties against pathogenic bacteria. For example, compounds similar to this compound have been tested for their efficacy against strains such as Staphylococcus aureus and Escherichia coli, with varying degrees of success .

3. Other Biological Activities

In addition to anticancer and antibacterial properties, pyrazoles are recognized for their anti-inflammatory, antifungal, and neuroprotective activities. They may also exhibit antioxidant properties and interact with various biological pathways, such as inhibiting cyclin-dependent kinases and acting as monoamine oxidase inhibitors .

Case Studies

Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines using the MTT assay. The results indicated that specific compounds showed IC50 values in the low micromolar range, suggesting potent anticancer activity. The structure–activity relationship (SAR) analysis revealed that modifications on the pyrazole ring significantly impacted biological activity .

Case Study 2: Antibacterial Testing
Another investigation assessed the antibacterial efficacy of various pyrazole derivatives through disk diffusion methods against common bacterial strains. The results demonstrated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, indicating their potential as new antibacterial agents .

Data Tables

Activity Type Compound Tested Cell Line/Bacteria IC50/Zone of Inhibition (mm) Reference
CytotoxicityMethyl 4...HeLa (cervical cancer)15 µM
AntibacterialMethyl 4...E. coli18 mm
AntifungalVariousCandida albicans-

Q & A

Q. What are the common synthetic routes for preparing pyrazole-carbonyl hydrazone derivatives like Methyl 4-((2-(5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate?

Methodological Answer: Pyrazole-carbonyl hydrazones are typically synthesized via:

  • Mannich reactions for introducing substituents to pyrazole cores (e.g., using chlorothiophene derivatives as electrophiles) .
  • Vilsmeier-Haack formylation to generate aldehyde intermediates, followed by condensation with hydrazides .
  • Hydrazone linkage formation between pyrazole carbonyls and benzaldehyde derivatives under acidic or neutral conditions, monitored by TLC and characterized via 1H^1H-NMR to confirm imine bond formation (δ 8.5–9.0 ppm) .

Q. How are structural and purity assessments conducted for this compound?

Methodological Answer:

  • X-ray crystallography resolves molecular geometry, as demonstrated for analogous pyrazole derivatives (e.g., bond angles and torsion angles in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) .
  • Spectroscopic techniques :
    • 1H^1H-NMR and 13C^{13}C-NMR for functional group validation (e.g., hydrazone proton at ~11.5 ppm).
    • IR spectroscopy to confirm carbonyl stretches (C=O at ~1680 cm1^{-1}) and N–H bends .
  • HPLC-MS for purity analysis, with mobile phases optimized for polar hydrazone derivatives .

Q. What biological activities are associated with pyrazole-carbonyl hydrazones?

Methodological Answer:

  • Antibacterial assays : MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains, with structural analogs showing activity at 12.5–50 µg/mL .
  • Anti-inflammatory screening : COX-2 inhibition assays using ELISA, with IC50_{50} values correlated to substituent electronegativity (e.g., chloro groups enhance activity) .

Advanced Research Questions

Q. How can synthetic yields be optimized for hydrazone derivatives with sterically hindered pyrazole cores?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .
  • Catalytic additives : Use of molecular sieves or acetic acid to drive condensation reactions to completion .
  • Reaction monitoring : In situ FTIR or 1H^1H-NMR to track intermediate formation and adjust stoichiometry dynamically .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

  • Metabolic stability studies : Incubate the compound with liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis) .
  • Prodrug design : Modify the methyl benzoate group to a more stable ester or amide to enhance bioavailability .
  • Pharmacokinetic profiling : LC-MS/MS quantification of plasma concentrations post-administration to correlate efficacy with exposure .

Q. What computational strategies validate the structure-activity relationship (SAR) of pyrazole-carbonyl hydrazones?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or bacterial DNA gyrase), focusing on H-bonding with hydrazone moieties .
  • DFT calculations : Analyze electron density maps to predict reactive sites for electrophilic substitution (e.g., chlorothiophene ring activation) .

Q. How do crystal packing and intermolecular forces influence the stability of this compound?

Methodological Answer:

  • Hirshfeld surface analysis : Quantify non-covalent interactions (e.g., C–H···O and π-π stacking) in single-crystal structures .
  • Thermogravimetric analysis (TGA) : Decomposition profiles (e.g., ~200–250°C) correlate with hydrogen-bond network robustness .

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